

# HPLC Method for the Quantification of 2-hydroxyquinoline-4-carboxylic Acid

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## Compound of Interest

Compound Name: 2-Hydroxyquinoline-4-carboxylic acid

Cat. No.: B602223

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## Application Note and Protocol

This document provides a detailed methodology for the quantification of **2-hydroxyquinoline-4-carboxylic acid**, also known as kynurenic acid (KYNA), using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for the quantitative analysis of **2-hydroxyquinoline-4-carboxylic acid** in various samples, including natural products and biological matrices, and is intended for use by researchers, scientists, and professionals in drug development.

## Introduction

**2-Hydroxyquinoline-4-carboxylic acid** is a metabolite of tryptophan and is involved in various biological pathways.<sup>[1]</sup> Its accurate quantification is crucial for understanding its physiological and pathological roles. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. This application note describes a robust and validated reverse-phase HPLC (RP-HPLC) method for the determination of **2-hydroxyquinoline-4-carboxylic acid**.

## Physicochemical Properties

**2-Hydroxyquinoline-4-carboxylic acid** is a quinoline monocarboxylic acid.<sup>[1]</sup> It is a solid at room temperature with a high melting point exceeding 300 °C.<sup>[2]</sup> The compound is soluble in polar organic solvents.<sup>[2]</sup> For HPLC analysis, optimal results have been observed when

dissolved in ultrapure water.<sup>[1]</sup> The UV spectrum of kynurenic acid shows absorption maxima at approximately 216 nm, 240 nm, and 332 nm, with the optimal wavelength for detection being around 330 nm.<sup>[1]</sup>

## Experimental Protocols

This section details the necessary materials, equipment, and procedures for the HPLC analysis of **2-hydroxyquinoline-4-carboxylic acid**.

## Materials and Reagents

- **2-hydroxyquinoline-4-carboxylic acid** reference standard (purity  $\geq 98\%$ )
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate
- Acetic acid
- Ultrapure water

## Instrumentation

- HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size).

## Chromatographic Conditions

The separation and quantification are achieved using an isocratic elution on a C18 column.

Parameter	Condition
Column	C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and Ultrapure water (9:91, v/v) containing 20 mM ammonium acetate and 35 mM acetic acid
Flow Rate	0.7 mL/min
Injection Volume	20 µL
Column Temperature	Ambient
Detection Wavelength	330 nm
Run Time	15 minutes

## Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of **2-hydroxyquinoline-4-carboxylic acid** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with ultrapure water.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with ultrapure water to cover the desired concentration range (e.g., 1.563 - 50 µg/mL).

## Sample Preparation

The sample preparation procedure may vary depending on the matrix. For liquid samples such as honey or biological fluids, a simple dilution and filtration step may be sufficient. For solid samples, an extraction step is required.

- General Procedure:
  - Accurately weigh or measure the sample.
  - For solid samples, perform an appropriate extraction with a suitable solvent (e.g., ultrapure water).

- Dilute the sample extract or liquid sample with ultrapure water to a concentration within the linear range of the method.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

## Method Validation and Quantitative Data

The described HPLC method has been validated for its performance characteristics. The key validation parameters are summarized in the tables below.

**Table 1: System Suitability and Chromatographic Parameters**

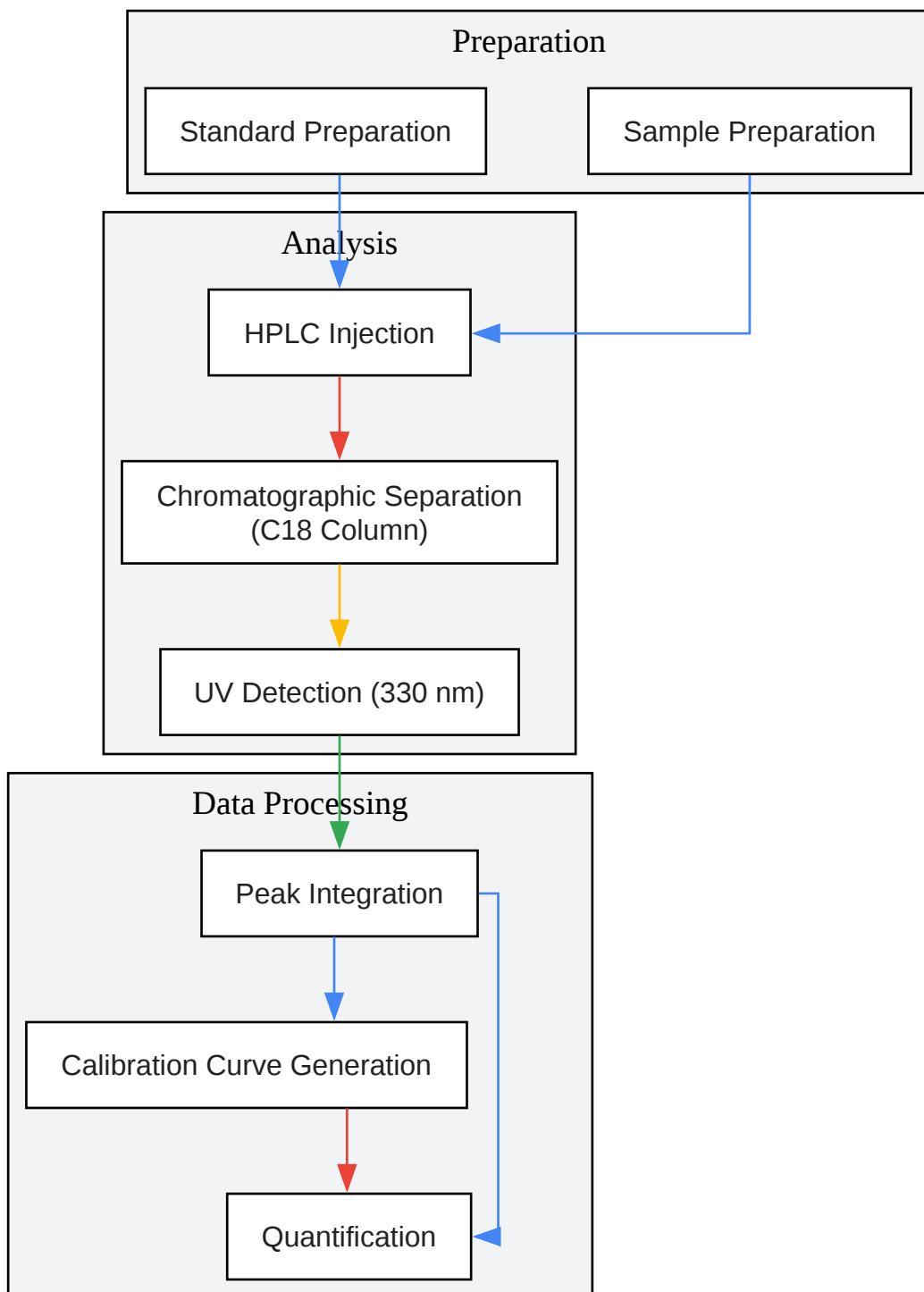
Parameter	Value
Retention Time	Varies based on specific system, but consistent under stated conditions
Tailing Factor	≤ 2
Theoretical Plates	> 2000

**Table 2: Method Validation Parameters**

Parameter	Result	Reference
Linearity Range	1.563 - 50 µg/mL	[1]
Correlation Coefficient (R <sup>2</sup> )	0.999	[1]
Limit of Detection (LOD)	0.030 µg/mL	[1]
Limit of Quantification (LOQ)	0.092 µg/mL	[1]
Accuracy (Recovery)	98.25%	[1]
Precision (Intra-day RSD)	97.76%	[1]
Precision (Inter-day RSD)	Not explicitly stated, but relative error was low	[1]

# Experimental Workflow and Diagrams

The overall workflow for the quantification of **2-hydroxyquinoline-4-carboxylic acid** is depicted in the following diagram.



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Caption: Experimental workflow for HPLC quantification.

## Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantitative determination of **2-hydroxyquinoline-4-carboxylic acid**. The simple sample preparation and isocratic elution make this method efficient for routine analysis in research and quality control laboratories.

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## References

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